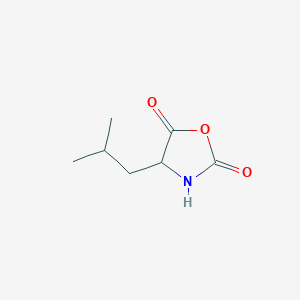

(S)-4-isobutyloxazolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWZWIVZROVFEM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-isobutyloxazolidine-2,5-dione

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (S)-4-isobutyloxazolidine-2,5-dione, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound, also known as L-Leucine N-carboxyanhydride (Leu-NCA), is a heterocyclic compound derived from the amino acid L-leucine.[1][2] Its structure features a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, and an isobutyl group at position 4 in the (S)-configuration.

IUPAC Name: (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione[1]

Synonyms: L-Leu-NCA, Leu-NCA, (S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE, L-Leucine N-carboxyanhydride[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [1][4][5] |

| Molecular Weight | 157.17 g/mol | [1][4][6] |

| CAS Number | 3190-70-3 | [1][4][6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 76-77°C | [5] |

| Purity | Typically ≥97% | [4] |

| Storage | 2-8°C, sealed in a dry environment | [5] |

Synthesis

A common method for the synthesis of this compound involves the reaction of L-leucine with phosgene.[7]

-

Suspension: Suspend L-leucine (10.0 g, 76.2 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Heating: Heat the suspension to 50 °C.

-

Addition of Phosgene: Slowly add a 20% phosgene solution in toluene (76.0 mL, 152.4 mmol) to the amino acid suspension.

-

Dissolution: Continue the reaction for approximately 1 hour, at which point the L-leucine should be completely dissolved, forming a clear solution.

-

Concentration: Concentrate the reaction solution using a rotary evaporator.

-

Precipitation: Transfer the concentrated solution to a beaker and precipitate the product by adding hexane.

-

First Filtration: Separate the white solid product by filtration.

-

Purification: Dissolve the collected solid in toluene and filter the solution through a bed of diatomaceous earth to remove any insoluble impurities.

-

Recrystallization: Add excess hexane to the filtrate to re-precipitate the purified product.

-

Final Collection and Drying: Collect the N-carboxy-L-leucine anhydride by filtration and dry it under vacuum to yield the final product as a white crystalline solid.

A diagram of the synthesis workflow is provided below.

Applications in Research and Development

This compound serves as a valuable chiral building block in asymmetric synthesis. Its rigid ring structure facilitates stereochemical control, making it useful in the enantioselective synthesis of complex molecules.[5]

Key applications include:

-

Chiral Auxiliary: It is employed as a chiral auxiliary in asymmetric reactions such as enantioselective alkylations and aldol reactions.[5] This is crucial for the preparation of optically active pharmaceutical compounds and fine chemicals.

-

Synthesis of Natural Products and Antibiotics: Its ability to direct the facial selectivity in nucleophilic additions makes it a valuable intermediate in the synthesis of complex natural products and β-lactam antibiotics.[5] The oxazolidinone auxiliary can be cleaved under mild conditions without causing racemization, thereby preserving the desired stereochemistry of the final product.[5]

-

Peptide Synthesis: As an N-carboxyanhydride of leucine, it is a key monomer in the ring-opening polymerization to form polypeptides.

-

Biomedical Imaging: It has been used as a reagent in the synthesis of hybrid polypeptide micelles for loading indocyanine green dyes, which are utilized in tumor imaging and photothermal therapy studies in animal models.[7]

Signaling Pathways

Currently, there is no readily available information in the public domain detailing specific signaling pathways in which this compound is directly involved. Its primary role is as a synthetic intermediate rather than a biologically active signaling molecule.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3] General recommendations include avoiding contact with skin and eyes and preventing dust formation and inhalation.[8]

The logical relationship for handling and use is outlined in the diagram below.

References

- 1. This compound | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3190-70-3 CAS MSDS ((S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE - Safety Data Sheet [chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound - [sigmaaldrich.com]

- 7. (S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE | 3190-70-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

A Comprehensive Technical Guide to L-leucine N-carboxyanhydride (L-Leu-NCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucine N-carboxyanhydride (L-Leu-NCA), a heterocyclic derivative of the essential amino acid L-leucine, serves as a critical monomer for the synthesis of poly-L-leucine (PLL) and other complex polypeptide architectures. These synthetic polypeptides are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, biodegradability, and ability to self-assemble into ordered secondary structures like α-helices.[1][2] The ring-opening polymerization (ROP) of NCAs is the most prevalent and efficient method for producing synthetic polypeptides, making a thorough understanding of L-Leu-NCA fundamentals essential for the development of advanced biomaterials, drug delivery systems, and tissue engineering scaffolds.[3][4] This guide provides an in-depth overview of the core principles of L-Leu-NCA, from its fundamental properties and synthesis to its polymerization mechanisms and applications.

Physicochemical Properties of L-leucine N-carboxyanhydride

L-Leu-NCA is a white, moisture-sensitive solid.[5] Its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3190-70-3 | [6][7] |

| Molecular Formula | C₇H₁₁NO₃ | [6][8] |

| Molecular Weight | 157.17 g/mol | [6][8] |

| Synonyms | (S)-4-isobutyloxazolidine-2,5-dione, N-Carboxyleucine anhydride | [6] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [6][8] |

| Hydrogen Bond Donors | 1 | [6][8] |

| Hydrogen Bond Acceptors | 3 | [6][8] |

| Rotatable Bonds | 2 | [6][8] |

Synthesis of L-Leu-NCA Monomer

The synthesis of highly pure NCA monomers is crucial, as impurities can interfere with polymerization control, leading to chain termination or undesired side reactions.[9] The most widely employed method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of the unprotected amino acid.[10][11]

Synthesis Workflow

The general workflow involves the reaction of L-leucine with a phosgene source, such as triphosgene (bis(trichloromethyl)carbonate), which is a safer, solid alternative to gaseous phosgene.[12] The reaction generates HCl as a byproduct, which can cause undesired ring-opening of the NCA product.[13] Therefore, the removal of HCl is a critical step, often achieved through the use of HCl scavengers or by conducting the reaction under a flow of inert gas.[12][13]

Generalized Experimental Protocol for Synthesis

The following is a generalized protocol based on methods described in the literature.[9][12] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Setup : Suspend L-leucine in an anhydrous solvent, such as tetrahydrofuran (THF), in a flask equipped with a condenser and an inert gas inlet.

-

Phosgenation : Add a phosgene source, typically triphosgene, to the suspension. The reaction may be heated or proceed at ambient temperature, driven by a slight exotherm.[9]

-

HCl Removal : During the reaction, HCl gas is evolved. To prevent side reactions, an acid scavenger like (+)-limonene or an inert gas purge can be used to remove the HCl.[12][14] The reaction is monitored until the L-leucine is fully consumed.

-

Workup : After the reaction is complete, the mixture is filtered to remove any insoluble byproducts. A celite filtration step can dramatically improve the purity of the final product.[9]

-

Purification : The solvent is removed from the filtrate under reduced pressure. The resulting crude L-Leu-NCA is then purified by recrystallization, typically from a solvent/anti-solvent system like THF/hexane, to yield the final crystalline product. The purified monomer should be stored under anhydrous conditions at low temperature (-20°C).[6]

Ring-Opening Polymerization (ROP) of L-Leu-NCA

The conversion of L-Leu-NCA monomers into poly-L-leucine is achieved through ring-opening polymerization (ROP). This process is complex, with several competing reaction mechanisms that influence the molecular weight and polydispersity of the final polypeptide.[3][15]

Polymerization Mechanisms

Two primary mechanisms govern the ROP of NCAs: the amine mechanism and the activated monomer mechanism .[15] The choice of initiator is the primary determinant of which pathway is favored.

-

Amine Mechanism (Normal Amine Mechanism, NAM) : This pathway is initiated by nucleophiles, most commonly primary amines (e.g., n-hexylamine).[11][15] The amine attacks the C5 carbonyl carbon of the NCA ring, leading to ring opening and the formation of a carbamic acid, which then decarboxylates to regenerate an amine at the chain end. This new terminal amine then propagates the polymerization by attacking another NCA monomer. This mechanism can lead to controlled polymerizations if side reactions are minimized.[15]

-

Activated Monomer (AM) Mechanism : This pathway is favored when using strong, non-nucleophilic bases as initiators (e.g., triethylamine, sodium methoxide).[10][15] The base deprotonates the nitrogen of the NCA monomer, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another NCA molecule, initiating polymerization.[11] This mechanism can produce very high molecular weight polymers but often with less control over the chain length and a broader molecular weight distribution.[15]

Initiator Systems

The choice of initiator is critical for controlling the ROP.

-

Primary Amines : Generally good initiators that favor the amine mechanism.[15]

-

Tertiary Amines and Alkoxides : More basic than nucleophilic, these initiators favor the activated monomer mechanism.[15]

-

Transition Metal Initiators : Complexes of metals like nickel and cobalt have been developed to provide living polymerizations with excellent control over molecular weight and low polydispersity.[3][15]

-

Organocatalysts : Bifunctional organocatalysts can mediate fast and controlled ROP of NCAs.[3]

-

Lithium Hexamethyldisilazide (LiHMDS) : A modern initiator that enables extremely rapid, moisture-tolerant polymerization that can be performed in an open vessel, simplifying the synthesis process significantly.[4][16]

Quantitative Polymerization Data

The reaction conditions and choice of initiator directly impact the properties of the resulting poly-L-leucine (PLL). The following table summarizes experimental data from the synthesis of PLL via ROP of L-Leu-NCA using different initiators.

| Sample ID | Initiator | Temperature (°C) | Degree of Polymerization (DP) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |

| PLL160 | Triethylamine (Et₃N) | 60 | 20 | 2260 | 1.05 | [17] |

| PLL260 | Triethylamine (Et₃N) | 60 | 40 | 4520 | 1.07 | [17] |

| PLL4 | Water | 25 | 5 | 565 | 1.08 | [17] |

| PLL5 | Rehydrated Hydrotalcite (HTrus) | 25 | 10 | 1130 | 1.09 | [17] |

Data sourced from Miranda et al., Phys. Chem. Chem. Phys., 2013.[17] Mw and PDI determined by ESI-TOF or MALDI-TOF MS analyses.

Applications in Research and Drug Development

Poly-L-leucine, due to its hydrophobic nature and ability to form stable α-helical structures, is a valuable building block for creating amphiphilic block copolymers.[2] These copolymers can self-assemble in aqueous environments to form nanoparticles, micelles, or vesicles, which are extensively explored as advanced drug delivery vehicles.[2][18]

Logical Workflow for Drug Delivery System Development

The hydrophobic PLL block can form the core of a nanoparticle, encapsulating poorly water-soluble drugs, while a hydrophilic block (such as poly(ethylene glycol) or poly-L-lysine) forms a protective outer corona, enhancing stability and circulation time in the body.[2][18]

Conclusion

L-leucine N-carboxyanhydride is a foundational monomer in the field of polypeptide synthesis. A mastery of its synthesis, purification, and polymerization is paramount for researchers developing next-generation biomaterials and therapeutics. While traditional polymerization methods require stringent anhydrous conditions, modern advancements have introduced more robust and scalable protocols. The resulting poly-L-leucine and its derivatives continue to be enabling materials for innovation in drug delivery, regenerative medicine, and nanotechnology.

References

- 1. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. Leu-NCA | PMC Isochem [pmcisochem.fr]

- 8. L-Leu-NCA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 16. communities.springernature.com [communities.springernature.com]

- 17. Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

What is (S)-4-isobutyloxazolidine-2,5-dione used for?

An In-depth Technical Guide to (S)-4-Isobutyloxazolidine-2,5-dione in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione and also referred to as L-leucine N-carboxyanhydride (Leu-NCA), is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid heterocyclic structure, derived from the natural amino acid L-leucine, provides a powerful platform for stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the primary applications of this auxiliary, focusing on asymmetric alkylation and aldol reactions, complete with experimental protocols and quantitative data to facilitate its use in research and drug development.

The utility of this compound lies in its ability to be temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction with high precision, and then be efficiently removed to yield the desired enantiomerically enriched product. This strategy is instrumental in the synthesis of optically active pharmaceuticals, natural products, and other fine chemicals where specific stereoisomers are required for biological activity.

Core Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary to direct diastereoselective transformations of N-acylated derivatives. The bulky isobutyl group at the C-4 position effectively shields one face of the corresponding enolate, leading to highly predictable and selective reactions with electrophiles.

Asymmetric Alkylation

Asymmetric alkylation of N-acyl-(S)-4-isobutyloxazolidine-2,5-diones is a robust method for the synthesis of chiral carboxylic acid derivatives. The process involves the formation of a chiral enolate which then reacts with an electrophile, predominantly from the less hindered face, to afford the alkylated product with high diastereoselectivity.

General Workflow for Asymmetric Alkylation:

Caption: General workflow for asymmetric alkylation using this compound.

Quantitative Data for Asymmetric Alkylation:

| Substrate (N-Acyl Auxiliary) | Electrophile (R-X) | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| N-Propionyl | Benzyl bromide | LDA | THF | 95 | >99:1 |

| N-Propionyl | Allyl iodide | NaHMDS | THF | 92 | 98:2 |

| N-Phenylacetyl | Methyl iodide | LDA | THF | 88 | 97:3 |

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-isobutyloxazolidine-2,5-dione with Benzyl Bromide

-

Acylation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv). Stir the reaction mixture at room temperature for 2 hours. Wash the reaction with saturated aqueous NH4Cl, dry over MgSO4, and concentrate under reduced pressure to afford the N-propionyl derivative.

-

Enolate Formation: Dissolve the N-propionyl derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add lithium diisopropylamide (LDA) (1.05 equiv, 2M solution in THF/heptane/ethylbenzene) dropwise. Stir the solution at -78 °C for 30 minutes.

-

Alkylation: Add benzyl bromide (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel to yield the desired alkylated product. The diastereomeric ratio can be determined by HPLC or NMR analysis of the crude product.

Asymmetric Aldol Reactions

N-Acyl-(S)-4-isobutyloxazolidine-2,5-diones are excellent substrates for diastereoselective aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, typically proceeds with high stereocontrol to generate syn-aldol products.

General Workflow for Asymmetric Aldol Reaction:

Caption: General workflow for asymmetric aldol reactions.

Quantitative Data for Asymmetric Aldol Reactions:

| N-Acyl Auxiliary | Aldehyde (R'CHO) | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |

| N-Propionyl | Isobutyraldehyde | Bu2BOTf | DIPEA | 85 | >99:1 |

| N-Acetyl | Benzaldehyde | TiCl4 | DIPEA | 90 | 98:2 |

| N-Propionyl | Acetaldehyde | Bu2BOTf | DIPEA | 88 | 97:3 |

Experimental Protocol: Asymmetric Aldol Reaction of N-Propionyl-(S)-4-isobutyloxazolidine-2,5-dione with Isobutyraldehyde

-

Enolate Formation: To a solution of the N-propionyl derivative (1.0 equiv) in anhydrous DCM at 0 °C, add di-n-butylboron triflate (Bu2BOTf) (1.1 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

-

Aldol Addition: Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over Na2SO4 and concentrate. The crude product can be purified by flash chromatography.

Cleavage of the Chiral Auxiliary

A critical step in the synthetic sequence is the mild and efficient removal of the chiral auxiliary without racemization of the newly formed stereocenter. A variety of methods are available to convert the N-acyl group into different functionalities.

Logical Relationship of Cleavage Methods:

Caption: Cleavage methods for the chiral auxiliary.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

-

Reaction Setup: Dissolve the N-acyl-(S)-4-isobutyloxazolidine-2,5-dione derivative (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

-

Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Remove the THF under reduced pressure. The aqueous layer can be extracted with DCM to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid with ethyl acetate.

Conclusion

This compound is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its application in asymmetric alkylation and aldol reactions provides reliable access to a wide range of enantiomerically enriched building blocks crucial for drug discovery and development. The straightforward attachment, high diastereoselectivity, and mild cleavage conditions make it an invaluable tool for the modern synthetic chemist. This guide provides the fundamental knowledge and practical protocols to successfully implement this powerful auxiliary in synthetic endeavors.

Physical and chemical properties of L-Leu-NCA

An In-depth Technical Guide to L-Leucine N-Carboxyanhydride (L-Leu-NCA)

Introduction

L-Leucine N-carboxyanhydride (L-Leu-NCA), also known as (S)-4-isobutyl-1,3-oxazolidine-2,5-dione, is a heterocyclic organic compound derived from the essential amino acid L-leucine.[1] As a member of the N-carboxyanhydride (NCA) family, often referred to as Leuchs' anhydrides, it serves as a critical monomer for the synthesis of poly-L-leucine and other polypeptides.[2] The ring-opening polymerization (ROP) of NCAs is a well-established and efficient method for producing synthetic polypeptides with controlled molecular weights and architectures.[3][4] These polymers have a wide range of applications in drug delivery, tissue engineering, and biomaterials.[3] This guide provides a comprehensive overview of the physical and chemical properties of L-Leu-NCA, its synthesis, polymerization, and relevant experimental protocols for researchers and professionals in drug development.

Physical and Chemical Properties

L-Leu-NCA is a white, moisture-sensitive solid.[2] Its properties are summarized in the table below. Proper storage is crucial to prevent hydrolysis and maintain purity. It should be stored at -20°C under a dry, inert atmosphere.[1]

| Property | Value | References |

| Molecular Formula | C₇H₁₁NO₃ | [1][5][6] |

| Molecular Weight | 157.17 g/mol | [1][5][6] |

| Melting Point | 76.5-78 °C | [7] |

| Appearance | White solid | [2] |

| Density | 1.125 g/cm³ | [7] |

| Refractive Index | 1.451 | [7] |

| Hydrogen Bond Donor Count | 1 | [1][5] |

| Hydrogen Bond Acceptor Count | 3 | [1][5] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| XLogP3 | 1.3 | [5] |

| Storage Conditions | -20°C, sealed, away from moisture. | [1] |

Synthesis of L-Leu-NCA

The most common method for synthesizing L-Leu-NCA is the phosgenation of L-leucine.[2][3] This process involves the reaction of the amino acid with phosgene (or its safer equivalent, triphosgene) in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization to yield the NCA and hydrogen chloride (HCl) as a byproduct.[3]

A significant challenge in this synthesis is the presence of HCl, which can initiate undesired polymerization of the NCA monomer, leading to lower purity.[3][8] To mitigate this, several strategies have been developed, such as the use of an HCl scavenger like (+)-limonene or α-pinene.[8][9] These scavengers react with the generated HCl, preventing side reactions and allowing for a faster and more efficient synthesis.[9] Another approach involves conducting the reaction under a flow of inert gas or under vacuum to remove the HCl as it is formed.[8]

Recent advancements have focused on developing phosgene-free and more environmentally friendly methods for NCA synthesis.[10][11] One such method employs 1-Propanephosphonic acid cyclic anhydride (T3P) as a dehydrating agent to promote the cyclization of Boc-protected amino acids.[11] Another innovative approach utilizes carbon dioxide as a C1 source in a one-pot reaction to form the NCA.[10]

Caption: Synthesis of L-Leu-NCA via Phosgenation.

Polymerization of L-Leu-NCA

L-Leu-NCA undergoes ring-opening polymerization (ROP) to form poly-L-leucine, a synthetic polypeptide.[12] This polymerization can be initiated by various nucleophiles, including primary amines, water, or organometallic compounds.[12][13] The reaction proceeds with the elimination of carbon dioxide for each monomer unit added to the growing polymer chain.[2]

There are two primary mechanisms for the ROP of NCAs:[4][14]

-

Normal Amine Mechanism (NAM): In this mechanism, a nucleophilic initiator (like a primary amine) attacks the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of a carbamate intermediate. The carbamate then loses CO₂ to generate a new primary amine at the chain end, which can then attack another NCA monomer, propagating the chain.[4]

-

Activated Monomer Mechanism (AMM): This mechanism typically occurs in the presence of a strong base or certain initiators. The initiator deprotonates the nitrogen at the N3 position of the NCA, creating an "activated" anionic monomer. This activated monomer then acts as a nucleophile, attacking the C5 carbonyl of another NCA monomer to propagate the polymerization.[4][12]

The choice of initiator and reaction conditions (e.g., temperature, solvent) can significantly influence the polymerization mechanism and the properties of the resulting polypeptide, such as molecular weight and polydispersity.[14]

Caption: Ring-Opening Polymerization Mechanisms of L-Leu-NCA.

Experimental Protocols

Synthesis of L-Leu-NCA (Fuchs-Farthing Method)

This protocol describes a general method for synthesizing L-Leu-NCA using triphosgene. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Drying: Dry L-leucine under vacuum at 60-70°C for at least 24 hours.

-

Reaction Setup: Suspend the dried L-leucine in anhydrous THF (approximately 10-20 mL per gram of amino acid) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet.

-

Phosgenation: While stirring vigorously, add triphosgene (approximately 0.4 equivalents relative to the amino acid) to the suspension.

-

Heating: Heat the reaction mixture to 50-60°C. The suspension should gradually become a clear solution as the reaction progresses. Monitor the reaction by observing the dissolution of the solid and the cessation of HCl gas evolution. The reaction is typically complete within 2-4 hours.[3]

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.

-

Purification: The crude L-Leu-NCA can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., THF or ethyl acetate) and precipitate by adding a non-solvent (e.g., hexane or heptane).[3] Filter the resulting crystals and dry them under high vacuum.

Purification of L-Leu-NCA via Celite Filtration

For large-scale synthesis, impurities can be effectively removed by filtration through celite.[3]

-

Preparation: After the synthesis reaction and initial workup (before recrystallization), suspend the crude NCA product in an anhydrous solvent like dichloromethane (DCM).

-

Filtration: Prepare a pad of celite (diatomaceous earth) in a sintered glass funnel. Filter the NCA suspension through the celite pad.

-

Rinsing: Rinse the celite pad with additional anhydrous DCM to ensure all the product is collected.

-

Concentration: Combine the filtrates and concentrate them using a rotary evaporator at a low temperature (25-30°C).

-

Recrystallization: Proceed with the recrystallization step as described in the synthesis protocol to obtain highly pure L-Leu-NCA.[3]

Caption: Experimental Workflow for L-Leu-NCA Synthesis and Purification.

Characterization of L-Leu-NCA

The purity and identity of the synthesized L-Leu-NCA should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the L-leucine side chain and the methine proton on the NCA ring.[15][16]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons in the NCA ring, in addition to the carbons of the leucine side chain.[16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of an NCA is characterized by two strong carbonyl stretching bands in the region of 1750-1900 cm⁻¹, which is a hallmark of the cyclic anhydride structure.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the NCA monomer.[17]

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the synthesized L-Leu-NCA.[17]

References

- 1. chemscene.com [chemscene.com]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. L-Leu-NCA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 001chemical.com [001chemical.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. materials.uoi.gr [materials.uoi.gr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-4-Isobutyloxazolidine-2,5-dione (L-Leucine N-carboxyanhydride)

CAS Number: 3190-70-3

This technical guide provides a comprehensive overview of (S)-4-isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (Leu-NCA). It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this versatile chiral building block.

Chemical and Physical Properties

This compound is a white crystalline solid. It is a cyclic anhydride derivative of the essential amino acid L-leucine. Its rigid, chiral structure makes it a valuable intermediate in asymmetric synthesis, particularly in the preparation of optically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 157.17 g/mol | --INVALID-LINK-- |

| Melting Point | 76-77 °C | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents | --INVALID-LINK-- |

Table 2: Spectroscopic Data of N-Carboxyanhydrides (Representative)

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 1.54 (d, J = 7.0 Hz, 3H, CH₃), 2.99 (s, 3H, NCH₃), 4.17 (q, J = 7.0 Hz, 1H, CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 15.24 (CH₃), 28.41 (NCH₃), 57.03 (CH), 151.75 (C=O, urethane), 169.37 (C=O, anhydride) |

| FTIR (KBr) | Characteristic anhydride C=O stretching bands are expected around 1850 cm⁻¹ and 1780 cm⁻¹. |

Note: The provided NMR data is for N-Boc-N-methyl-L-alanine NCA and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Synthesis of this compound

The most common and effective method for the synthesis of this compound (L-Leucine NCA) is the Fuchs-Farthing method, which involves the reaction of L-leucine with phosgene or a phosgene equivalent, such as triphosgene.

Experimental Protocol: Synthesis of L-Leucine NCA (Fuchs-Farthing Method)

This protocol is a generalized procedure based on established methods.

Materials:

-

L-Leucine

-

Triphosgene (a safer alternative to phosgene gas)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Dry Nitrogen or Argon gas

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with L-leucine and anhydrous THF under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of triphosgene in anhydrous THF is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by the dissolution of L-leucine and the evolution of HCl gas (which should be passed through a scrubber).

-

Once the reaction is complete (as indicated by the formation of a clear solution), the solvent is removed under reduced pressure.

-

The crude product is recrystallized from a mixture of anhydrous THF and hexane to yield pure this compound as a white crystalline solid.

-

The purified product should be stored under anhydrous conditions at low temperature (-20 °C) to prevent degradation.

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

The primary application of this compound is as a monomer for the synthesis of polypeptides through ring-opening polymerization (ROP). This allows for the creation of well-defined homopolymers (poly-L-leucine) and block copolymers with controlled molecular weights and low polydispersity.

Ring-Opening Polymerization (ROP) of L-Leucine NCA

The ROP of NCAs can be initiated by various nucleophiles, including primary amines, or by using metal-based catalysts for living polymerizations. The choice of initiator influences the polymerization mechanism and the characteristics of the resulting polypeptide.

Experimental Protocol: Amine-Initiated ROP of L-Leucine NCA

This protocol provides a general procedure for the synthesis of poly-L-leucine.

Materials:

-

This compound (L-Leucine NCA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Initiator (e.g., n-hexylamine)

-

Anhydrous Diethyl Ether

-

Dry Nitrogen or Argon gas

Procedure:

-

In a glovebox or under a nitrogen atmosphere, a flame-dried Schlenk flask is charged with this compound and anhydrous DMF.

-

The desired amount of initiator (n-hexylamine) is added via syringe to the stirred solution. The monomer-to-initiator ratio will determine the target degree of polymerization.

-

The reaction is allowed to proceed at room temperature for 24-72 hours. The polymerization can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks.

-

Upon completion, the polypeptide is precipitated by adding the reaction mixture to a large volume of a non-solvent, such as anhydrous diethyl ether.

-

The precipitated poly-L-leucine is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum.

Caption: Workflow for the ring-opening polymerization of L-Leucine NCA.

Biological Relevance and Future Perspectives

While this compound itself is not known to have direct biological activity, the polypeptides derived from it, such as poly-L-leucine, have potential applications in drug delivery and biomaterials. The hydrophobic nature of poly-L-leucine can be utilized in the formation of micelles or nanoparticles for the encapsulation of hydrophobic drugs. Furthermore, the incorporation of leucine-rich domains into block copolymers can influence the self-assembly and biological interactions of these materials.

Future research may focus on the development of novel copolymers incorporating L-leucine for specific biomedical applications, including targeted drug delivery systems and scaffolds for tissue engineering. The controlled synthesis of these materials, enabled by the use of high-purity this compound, is crucial for advancing these fields.

An In-depth Technical Guide to Amino Acid N-Carboxyanhydrides (NCAs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amino acid N-carboxyanhydrides (NCAs), essential monomers for the synthesis of polypeptides. It covers their synthesis, purification, characterization, and polymerization, with a focus on protocols and quantitative data relevant to research and drug development applications, particularly in the field of advanced drug delivery systems.

Introduction to Amino Acid N-Carboxyanhydrides

Amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are cyclic derivatives of amino acids. First synthesized by Hermann Leuchs in 1906, these highly reactive monomers are pivotal for the production of synthetic polypeptides. The ring-opening polymerization (ROP) of NCAs is the most efficient method for preparing high molecular weight poly(amino acids) with controlled structures. These synthetic polypeptides are analogues of natural proteins and have found extensive applications in biomedicine, including for drug delivery, gene therapy, and tissue engineering, owing to their biocompatibility and biodegradability.[1][2][3] The purity of the NCA monomer is paramount, as impurities can interfere with the polymerization process, leading to low molecular weight polymers or uncontrolled reactions.[4]

Synthesis of Amino Acid N-Carboxyanhydrides

The most prevalent method for synthesizing NCAs is the Fuchs-Farthing method, which involves the reaction of a free amino acid with phosgene or a phosgene equivalent, such as triphosgene.[5][6] This section details a common protocol for the synthesis of γ-benzyl-L-glutamate NCA (BLG-NCA), a widely used monomer.

Experimental Protocol: Synthesis of γ-Benzyl-L-glutamate NCA (BLG-NCA)

This protocol is adapted from a procedure utilizing triphosgene as the phosgenating agent.[6][7]

Materials:

-

γ-Benzyl-L-glutamate (BLG)

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous n-hexane

-

Nitrogen gas

-

Reaction vessel with a reflux condenser

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous THF with stirring.

-

Heat the solution to 50°C.

-

Carefully add 20 g of triphosgene to the heated solution.

-

Continue the reaction at 50°C with stirring until the solution, which is initially cloudy, becomes clear.

-

Cool the reaction mixture to room temperature.

-

Introduce a stream of nitrogen gas into the reaction system to facilitate the removal of excess phosgene and solvent until the liquid volume no longer decreases.

-

Precipitate the crude BLG-NCA by adding the concentrated solution to n-hexane.

-

Collect the precipitate by filtration and wash with n-hexane.

-

Dry the product under vacuum.

Quantitative Data:

The following table summarizes the typical yields for the synthesis of γ-benzyl-L-glutamate NCA using different phosgene sources.

| Phosgene Source | Starting Amino Acid | Solvent | Typical Yield (%) | Reference(s) |

| Triphosgene | γ-Benzyl-L-glutamate | THF | 70-75 | [6][8] |

| Phosgene (20% in toluene) | γ-Benzyl-L-glutamate | THF | 95.4 | [9] |

Purification of Amino Acid N-Carboxyanhydrides

The purity of NCAs is critical for achieving controlled polymerization and obtaining well-defined polypeptides. Common impurities include unreacted amino acids, HCl, and side-products from the phosgenation reaction.[10] Recrystallization and flash column chromatography are two effective methods for purifying NCAs.

Purification by Recrystallization

Experimental Protocol:

This protocol describes the recrystallization of crude BLG-NCA.[4][7][11]

Materials:

-

Crude BLG-NCA

-

Anhydrous ethyl acetate (EA) or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Erlenmeyer flask

-

Filtration apparatus

Procedure:

-

Dissolve the crude BLG-NCA in a minimal amount of warm anhydrous ethyl acetate or THF.

-

Slowly add anhydrous hexane to the solution with gentle swirling until the solution becomes turbid, indicating the onset of precipitation.

-

Cool the mixture, typically to -20°C, and allow it to stand for several hours to overnight to ensure complete crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with cold anhydrous hexane.

-

Dry the purified BLG-NCA under vacuum at a temperature not exceeding 40°C. This process can be repeated for higher purity.[7]

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying NCAs, especially for those that are difficult to crystallize.[2]

Experimental Protocol:

This is a general protocol for the purification of NCAs using flash chromatography.

Materials:

-

Crude NCA

-

Silica gel (230-400 mesh)

-

Anhydrous solvents for the eluent (e.g., mixtures of hexane and ethyl acetate)

-

Chromatography column

-

Compressed air or nitrogen source

Procedure:

-

Column Packing: Dry-pack a chromatography column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude NCA.

-

Sample Loading: Dissolve the crude NCA in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Elute the column with an appropriate solvent system. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution). For many NCAs, a gradient of ethyl acetate in hexane is effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

-

Fraction Collection: Collect the fractions containing the purified NCA.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified NCA.

Characterization of Amino Acid N-Carboxyanhydrides

The identity and purity of synthesized NCAs are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified NCA in a deuterated solvent, such as chloroform-d (CDCl₃), for analysis.

Expected Chemical Shifts for γ-Benzyl-L-glutamate NCA (BLG-NCA) in CDCl₃:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ~7.36 | m | Aromatic protons (C₆H₅) | [1][6][7] |

| ~6.50 | s | N-H | [1][7] |

| ~5.14 | s | Benzylic CH₂ | [1][6][7] |

| ~4.37 | t | α-CH | [1][7] |

| ~2.60 | t | γ-CH₂ | [1][7] |

| ~2.27, ~2.13 | m | β-CH₂ | [1][7] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a solution in a suitable anhydrous solvent.

Expected Absorption Bands for γ-Benzyl-L-glutamate NCA (BLG-NCA):

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1866, ~1773 | C=O stretching (anhydride) | [1][7] |

| ~1730 | C=O stretching (ester) | [4] |

| ~3300 | N-H stretching | [4] |

Ring-Opening Polymerization (ROP) of NCAs

The ring-opening polymerization of NCAs is a versatile method for synthesizing polypeptides with controlled molecular weights and architectures. The polymerization can be initiated by various nucleophiles, with primary amines being the most common. The reaction proceeds via two main mechanisms: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). For controlled polymerizations, conditions are chosen to favor the NAM.

Logical Diagram of NCA Polymerization Mechanisms

Caption: Mechanisms of NCA ring-opening polymerization.

Experimental Protocol: Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)

This protocol describes the primary amine-initiated polymerization of BLG-NCA.[4][6]

Materials:

-

Purified γ-benzyl-L-glutamate NCA (BLG-NCA)

-

Primary amine initiator (e.g., n-hexylamine or a macroinitiator like amino-terminated poly(ethylene glycol))

-

Anhydrous N,N-dimethylformamide (DMF) or dioxane

-

Anhydrous diethyl ether or methanol for precipitation

-

Schlenk flask or glovebox for an inert atmosphere

Procedure:

-

In an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), dissolve the purified BLG-NCA in anhydrous DMF or dioxane. The monomer concentration is typically in the range of 1-10% (w/v).

-

Calculate the required amount of initiator based on the desired degree of polymerization (DP = [Monomer]/[Initiator]).

-

Add the primary amine initiator to the NCA solution with stirring.

-

Allow the polymerization to proceed at room temperature for 24-72 hours. The reaction time will depend on the monomer, initiator, and solvent.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether or methanol.

-

Collect the polymer by filtration or centrifugation.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the polypeptide under vacuum.

Quantitative Data:

The following table presents examples of the molecular weight and polydispersity index (PDI) of PBLG obtained under different polymerization conditions.

| Initiator | Solvent | [M]/[I] Ratio | Mn (kDa) | PDI (Mw/Mn) | Reference(s) |

| PPG-diamine 400 | DMF | ~25 | ~5 | N/A | [4][11] |

| m-AZO | Dioxane/DMF | ~15 | N/A (DP=14) | N/A | [6][8] |

| m-DAZO | Dioxane/DMF | ~15 | N/A (DP=22) | N/A | [6][8] |

| Sodium Methoxide | Benzene | 100 | 200-300 | 1.1-1.3 | [1][7] |

| n-Butylamine | Ionic Liquid | N/A | Close to theoretical | Narrow | [4] |

Application in Drug Delivery: Stimuli-Responsive Polypeptide Nanoparticles

Polypeptides synthesized from NCAs can be designed to be "smart" materials that respond to specific biological stimuli, such as changes in pH or redox potential. This property is highly valuable for targeted drug delivery, where a therapeutic agent is released specifically at the disease site.

For instance, copolymers containing amino acids with ionizable side chains (e.g., glutamic acid, lysine, histidine) can be pH-responsive. At physiological pH, these block copolymers can self-assemble into nanoparticles that encapsulate a drug. When these nanoparticles reach the more acidic microenvironment of a tumor or the endosome of a cell, the change in pH can trigger a conformational change in the polypeptide, leading to the disassembly of the nanoparticle and the release of the drug.

Experimental Workflow: From NCA to Stimuli-Responsive Drug Delivery

The following diagram illustrates the general workflow for the synthesis of stimuli-responsive polypeptide nanoparticles for drug delivery, starting from NCA monomers.

References

- 1. mdpi.com [mdpi.com]

- 2. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]

- 5. rsc.org [rsc.org]

- 6. Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Benzyl L-glutamate N-carboxyanhydride synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Stereocontrol in the Polymerization of Leucine NCA

The stereochemistry of the final polypeptide is a critical determinant of its secondary structure (e.g., α-helix or β-sheet formation), self-assembly behavior, and biological activity. When polymerizing a racemic mixture of D,L-leucine NCA, the use of a chiral initiator can induce stereoselectivity through a process known as kinetic resolution. The chiral initiator preferentially polymerizes one enantiomer over the other, leading to a polymer enriched in one stereoisomer and leaving the unreacted monomer enriched in the other.

Chiral Initiators and the "Sergeant-and-Soldier" Principle

Chiral primary amines are effective initiators for the stereoselective ROP of racemic NCAs. The stereocontrol arises from the diastereomeric interaction between the chiral initiator at the growing chain end and the incoming enantiomers of the NCA. This is an example of the "sergeant-and-soldier" principle, where the chirality of the initiator (the "sergeant") dictates the stereochemistry of the polymer chain by selectively incorporating one type of monomer (the "soldiers"). This can lead to the formation of isotactic stereoblocks or even blends of poly(L-leucine) and poly(D-leucine).

Table 1: Key Factors Influencing Stereoselectivity in DL-Leu-NCA Polymerization

| Parameter | Effect on Stereoselectivity | Rationale |

| Initiator Chirality | The absolute configuration of the chiral amine initiator determines the preferred enantiomer for polymerization. | The initiator creates a chiral environment at the propagating chain end, leading to diastereomeric transition states with different activation energies for the addition of D- and L-NCA. |

| Temperature | Lower temperatures generally lead to higher stereoselectivity. | At lower temperatures, the kinetic control is more pronounced, and the difference in activation energies between the competing pathways has a greater impact on the reaction rates. |

| Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the propagating chain end and its interaction with the incoming monomer, thereby affecting stereoselectivity. | Solvents can solvate the propagating species and the monomer differently, altering the steric and electronic environment of the reaction center. |

| Monomer Purity | High monomer purity is crucial for achieving good stereocontrol. | Impurities can act as achiral initiators, leading to the formation of atactic polymer chains and reducing the overall stereoselectivity. |

Advanced Controlled Polymerization Techniques

To achieve a higher degree of control over the polypeptide architecture and stereochemistry, advanced polymerization techniques have been developed. Transition metal complexes, for instance, can mediate the living polymerization of NCAs, yielding polypeptides with narrow molecular weight distributions and well-defined block structures. These systems offer the potential for high stereocontrol in the polymerization of racemic mixtures.

More recently, initiators like lithium hexamethyldisilazide (LiHMDS) have been shown to facilitate extremely rapid and moisture-tolerant NCA polymerizations that can be conducted in an open vessel. While primarily developed for speed and convenience, the application of chiral variants of such initiators could open new avenues for stereoselective polypeptide synthesis.

Experimental Protocols and Workflows

General Protocol for Stereoselective Polymerization of DL-Leucine NCA

The following is a generalized protocol for the stereoselective ring-opening polymerization of racemic DL-leucine NCA using a chiral primary amine initiator. High-vacuum techniques or a glovebox environment are often employed to exclude moisture, which can act as an achiral initiator and compromise stereocontrol.

-

Monomer and Initiator Preparation: DL-Leucine NCA is synthesized and purified as described previously. The chiral primary amine initiator (e.g., (R)- or (S)-α-methylbenzylamine) is distilled and stored under an inert atmosphere.

-

Polymerization Setup: A flame-dried Schlenk flask is charged with the purified DL-Leu-NCA and an anhydrous solvent (e.g., DMF or dioxane) under an inert atmosphere.

-

Initiation: The chiral amine initiator is added to the stirred monomer solution at a specific temperature (e.g., 0 °C or room temperature) to initiate the polymerization.

-

Propagation: The reaction is allowed to proceed for a predetermined time to achieve the desired conversion and molecular weight. The progress of the polymerization can be monitored by FTIR by following the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

-

Termination and Isolation: The polymerization is terminated by the addition of a protic solvent like methanol. The resulting polypeptide is isolated by precipitation in a non-solvent (e.g., diethyl ether), followed by filtration and drying under vacuum.

-

Characterization: The polymer is characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). The stereochemical composition of the polymer can be analyzed by circular dichroism (CD) spectroscopy or by hydrolysis of the polypeptide followed by chiral HPLC analysis of the constituent amino acids.

Visualizing the Processes: Diagrams and Workflows

Polymerization Mechanisms

Caption: The two primary ring-opening polymerization mechanisms for L-Leu-NCA.

Experimental Workflow for Stereoselective Polymerization

Caption: A typical workflow for the stereoselective synthesis of polypeptides.

Conclusion and Future Outlook

L-Leu-NCA is a cornerstone monomer for the synthesis of advanced polypeptide materials. The ability to control the stereochemistry of poly(leucine) through the use of chiral initiators opens up possibilities for creating materials with tailored secondary structures and biological functions. While the principles of stereoselective ROP of racemic NCAs are established, further research is needed to develop more efficient and selective chiral initiator systems and to provide a more quantitative understanding of the factors governing stereocontrol. The development of robust, scalable, and highly stereoselective polymerization methods for L-Leu-NCA and other amino acid NCAs will continue to be a key enabler for advancements in drug delivery, tissue engineering, and nanomedicine.

An In-Depth Technical Guide to the Stability and Storage of L-leucine N-carboxyanhydride (NCA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of L-leucine N-carboxyanhydride (L-leucine NCA). As a critical monomer for the synthesis of polyleucine and other polypeptide-based biomaterials, understanding its chemical stability is paramount for ensuring the quality, reproducibility, and performance of the resulting polymers. This document outlines the key factors influencing L-leucine NCA degradation, recommended storage conditions, and detailed experimental protocols for its synthesis, purification, and stability assessment.

Executive Summary

L-leucine N-carboxyanhydride is a highly reactive crystalline solid that is acutely sensitive to moisture, temperature, and impurities. The primary degradation pathway is ring-opening polymerization (ROP), which can be initiated by water or other nucleophilic contaminants. Hydrolysis to the parent L-leucine amino acid is another potential degradation route. Optimal stability is achieved by storing the material at low temperatures (-20°C), under a dry, inert atmosphere (e.g., nitrogen or argon), and by ensuring high purity post-synthesis. This guide provides the necessary technical details to handle, store, and assess the stability of L-leucine NCA effectively.

Factors Influencing L-leucine NCA Stability

The stability of L-leucine NCA is predominantly affected by temperature, moisture, and the presence of impurities. These factors can initiate premature polymerization or hydrolysis, compromising the monomer's integrity.

Moisture

Moisture is the most critical factor leading to the degradation of L-leucine NCA.[1] Water can act as a nucleophile, initiating the ring-opening polymerization of the NCA monomer.[2][3] This process leads to the formation of oligomers and polymers of leucine, rendering the monomer unsuitable for controlled polymerization reactions. Furthermore, in the presence of acid catalysts (such as residual HCl from synthesis), water can rapidly hydrolyze the NCA back to L-leucine.[4]

Temperature

Elevated temperatures increase the rate of degradation reactions. While L-leucine NCA is a solid with a high melting point, its solid-state reactivity increases at higher ambient temperatures. Long-term storage should be at low temperatures to minimize the kinetic rate of both polymerization and hydrolysis.[5]

Impurities

The chemical purity of L-leucine NCA is crucial for its stability.[6] Impurities that can initiate degradation include:

-

Nucleophiles: Besides water, other nucleophilic species, such as primary and secondary amines, can initiate ring-opening polymerization.[6]

-

Acids and Bases: Residual acids from the synthesis process (e.g., HCl) can catalyze hydrolysis.[4] Basic impurities can act as initiators for the "activated monomer" polymerization mechanism.

-

Unreacted Starting Materials: Residual L-leucine can potentially influence the stability of the final product.

Recommended Storage and Handling Conditions

To ensure the long-term stability and usability of L-leucine NCA, strict storage and handling protocols are necessary.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C ± 5°C | Minimizes the rate of solid-state degradation and polymerization.[7] |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture. |

| Container | Tightly sealed, moisture-proof container (e.g., amber glass vial with a secure cap, sealed in a foil bag with desiccant).[7] | Provides a physical barrier against moisture and light. |

| Handling | Handle exclusively in a glovebox or under a stream of dry, inert gas. | Prevents contamination from atmospheric moisture during weighing and transfer. |

| Pre-use Procedure | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid, which would initiate rapid degradation.[7] |

Table 1: Recommended Storage and Handling Conditions for L-leucine NCA

Degradation Pathways

The primary degradation pathways for L-leucine NCA are moisture-initiated polymerization and hydrolysis.

Ring-Opening Polymerization (ROP)

Water acts as an initiator for the ROP of L-leucine NCA. The reaction proceeds via a nucleophilic attack of water on one of the carbonyl groups of the anhydride ring, leading to the formation of a carbamic acid intermediate, which then decarboxylates to form an amino group that continues the polymerization.

Hydrolysis

In the presence of water, especially under acidic conditions, the anhydride ring can be hydrolyzed, breaking the ring and forming L-leucine and carbon dioxide.

Experimental Protocols

This section details the protocols for the synthesis, purification, and analysis of L-leucine NCA.

Synthesis of L-leucine NCA (Fuchs-Farthing Method)

This method involves the direct phosgenation of the amino acid and is a common route for NCA synthesis.[3]

Materials:

-

L-leucine

-

Triphosgene (or a solution of phosgene in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

Procedure:

-

Setup: Dry all glassware in an oven at >120°C overnight and assemble under a stream of inert gas.

-

Suspension: Suspend L-leucine (1.0 eq) in anhydrous THF in a three-neck flask equipped with a reflux condenser, mechanical stirrer, and gas inlet/outlet.

-

Phosgenation: While stirring vigorously, add triphosgene (0.4 eq) to the suspension.

-

Reaction: Heat the mixture to 50-60°C under a gentle flow of inert gas to sweep away the HCl byproduct. The reaction mixture will gradually become clear. Monitor the reaction for completion (typically 2-4 hours) by observing the dissolution of L-leucine.

-

Solvent Removal: Once the reaction is complete, allow the solution to cool to room temperature. Remove the solvent under reduced pressure.

-

Crude Product: The resulting oil or solid is the crude L-leucine NCA.

Purification of L-leucine NCA by Recrystallization

Purification is essential to remove unreacted starting materials and side products, which improves the stability of the NCA.[8]

Materials:

-

Crude L-leucine NCA

-

Anhydrous solvent (e.g., Tetrahydrofuran, Ethyl Acetate)

-

Anhydrous anti-solvent (e.g., Hexane, Heptane)

Procedure:

-

Dissolution: Dissolve the crude L-leucine NCA in a minimal amount of warm (40-50°C) anhydrous THF or ethyl acetate.

-

Crystallization: Slowly add anhydrous hexane while stirring until the solution becomes persistently turbid.

-

Cooling: Place the flask at a low temperature (-20°C or 4°C) and allow the crystals to form, typically over several hours to overnight.

-

Isolation: Quickly filter the resulting white crystalline solid under a blanket of inert gas.

-

Drying: Dry the crystals under high vacuum to remove all residual solvents.

-

Storage: Immediately transfer the purified L-leucine NCA to a pre-dried, inert-atmosphere container for storage at -20°C.

Stability Assessment Protocols

A stability-indicating method is crucial for determining the shelf-life and degradation kinetics of L-leucine NCA. A combination of HPLC and FTIR spectroscopy is recommended.

To develop a stability-indicating method, a forced degradation study should be performed to generate potential degradation products.[9]

| Condition | Protocol | Potential Degradation Pathway |

| Hydrolytic (Acidic) | Dissolve NCA in THF containing 5% v/v 0.1 M HCl. Incubate at 40°C for 24h. | Hydrolysis |

| Hydrolytic (Basic) | Dissolve NCA in THF containing 5% v/v 0.1 M NaOH. Incubate at 40°C for 24h. | Hydrolysis, Polymerization |

| Hydrolytic (Neutral) | Dissolve NCA in THF containing 5% v/v water. Incubate at 40°C for 24h. | Polymerization, Hydrolysis |

| Thermal | Store solid NCA at 60°C for 7 days in a sealed vial. | Polymerization |

| Photolytic | Expose solid NCA to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). | Photodegradation |

Table 2: Example Protocol for Forced Degradation of L-leucine NCA

An HPLC method can be used to separate and quantify L-leucine NCA from its primary degradation products, L-leucine and oligo/polyleucine. Since NCAs are highly reactive with water and protic solvents, a normal-phase or anhydrous reversed-phase method is often required. However, for practical quality control, a rapid gradient reversed-phase method can be developed where the NCA is derivatized or immediately analyzed after dissolution in an appropriate solvent. The following is a representative method for the analysis of the parent amino acid, which can be adapted to quantify the amount of L-leucine formed from hydrolysis.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Phosphate Buffer, pH 7.4 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 100% A; 10-25 min: Linear gradient to 50% B; 25-27 min: Hold at 50% B; 27-30 min: Return to 100% A.[10] |

| Flow Rate | 1.0 mL/min[10] |

| Column Temp. | 25°C[10] |

| Detection | UV at 210-225 nm[10] |

| Injection Vol. | 10 µL |

| Sample Prep. | Accurately weigh and dissolve the sample in Mobile Phase A immediately before injection to minimize degradation in the aqueous solvent. |

Table 3: Representative HPLC Method Parameters for L-leucine Analysis

FTIR is an excellent tool for monitoring the stability of solid L-leucine NCA by observing the characteristic anhydride peaks. Degradation via polymerization will lead to a decrease in the intensity of these peaks and the appearance of amide I and amide II bands from the resulting polypeptide.

Procedure:

-

Sample Preparation: Prepare a KBr pellet containing a small, known concentration of L-leucine NCA.

-

Initial Spectrum: Record the FTIR spectrum immediately after preparation. Key peaks for the NCA anhydride are typically found around 1860 cm⁻¹ and 1790 cm⁻¹.

-

Stability Monitoring: Store the KBr pellet under the desired stability condition (e.g., specific temperature and humidity).

-

Time-Point Spectra: Record spectra at various time points (e.g., 1h, 4h, 24h, 1 week).

-

Data Analysis: Monitor the decrease in the area of the anhydride peaks (1860 and 1790 cm⁻¹) and the growth of the amide I peak (around 1650 cm⁻¹) as an indicator of polymerization.

Conclusion

The chemical stability of L-leucine N-carboxyanhydride is critical for its successful use in the synthesis of high-quality polypeptides. Degradation, primarily through moisture-initiated polymerization and hydrolysis, can be effectively mitigated by maintaining stringent storage and handling conditions. The core requirements are storage at -20°C under a dry, inert atmosphere. High initial purity of the monomer is equally important. By implementing the protocols and understanding the stability-indicating analytical methods described in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their L-leucine NCA, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. pmcisochem.fr [pmcisochem.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NCA - UNCA | PMC Isochem [pmcisochem.fr]

- 8. materials.uoi.gr [materials.uoi.gr]

- 9. pharmtech.com [pharmtech.com]

- 10. [PDF] HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Semantic Scholar [semanticscholar.org]

The Chemistry and Safe Handling of (S)-4-isobutyloxazolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-4-isobutyloxazolidine-2,5-dione, also known as N-carboxy-L-leucine anhydride (Leu-NCA), is a pivotal reagent in the field of polymer chemistry and drug development. As a derivative of the amino acid L-leucine, it serves as a critical monomer for the synthesis of polypeptides and other complex macromolecules through ring-opening polymerization (ROP). This guide provides an in-depth overview of its chemical properties, synthesis, handling, and safety protocols to ensure its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a white, crystalline solid that is highly sensitive to moisture.[1] Its reactivity stems from the strained five-membered ring, which readily undergoes nucleophilic attack, leading to polymerization.[1] Careful handling in an inert atmosphere is paramount to prevent premature degradation and polymerization.

| Property | Value | Citation(s) |

| Chemical Name | (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | [2] |

| Synonyms | (S)-(-)-4-Isobutyloxazolidine-2,5-dione, L-Leucine NCA, Leu-NCA | [3][4] |

| CAS Number | 3190-70-3 | [2] |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 76-77 °C | |

| Solubility | Soluble in Tetrahydrofuran (THF), Toluene | [3] |

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling to avoid exposure. The primary hazards are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.

| Hazard Class & Category | Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Harmful if swallowed. | GHS07 | Warning |

| Skin Corrosion/Irritation | Causes skin irritation. | GHS07 | Warning |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS07 | Warning |

| STOT, Single Exposure | May cause respiratory irritation. | GHS07 | Warning |

Handling and Personal Protective Equipment (PPE)

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5] Eyewash stations and safety showers must be readily accessible.[5]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Storage and Stability

This compound is highly sensitive to moisture and can readily hydrolyze or self-polymerize.[1]

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: Store in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific experimental goals and laboratory conditions. All procedures should be carried out under an inert atmosphere (e.g., using a glovebox or Schlenk line) with anhydrous solvents.

Synthesis of this compound (Fuchs-Farthing Method)

This method involves the reaction of L-leucine with a phosgene source, such as triphosgene or a solution of phosgene in toluene, to form the N-carboxyanhydride.[3][6]

References

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE | 3190-70-3 [chemicalbook.com]

- 4. 3190-70-3 CAS MSDS ((S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]

Methodological & Application

Application Note: Synthesis and Application of Poly-L-leucine via Ring-Opening Polymerization of L-leucine N-Carboxyanhydride (NCA)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of polypeptides with well-defined structures is crucial for various biomedical applications, including drug delivery, tissue engineering, and antimicrobial agents.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most common and efficient method for producing synthetic polypeptides.[3][4] L-leucine, a hydrophobic amino acid, can be polymerized into poly-L-leucine (PLL), a polypeptide known for its ability to form stable α-helical secondary structures. This hydrophobicity and structural propensity make it a valuable component in creating amphiphilic block copolymers that self-assemble into nanoparticles for drug delivery systems.[2]

This document provides detailed protocols for the synthesis and purification of L-leucine NCA, its subsequent polymerization into poly-L-leucine, and characterization of the resulting polypeptide. It also explores its applications in the context of drug development.

Part 1: Synthesis and Purification of L-leucine NCA Monomer